1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-13-11-18(22-14(2)21-13)25-16-7-9-23(10-8-16)19(24)12-26-17-5-3-15(20)4-6-17/h3-6,11,16H,7-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITAFUSEIXTBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary research has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound may induce apoptosis and disrupt cell cycle progression in these cells.
The biological activities of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can be summarized as follows:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it effectively inhibited growth rates comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Research
In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory treatment.
Cytotoxicity Assessment
Research involving human promyelocytic leukemia HL-60 cells revealed significant cytotoxicity at micromolar concentrations. The compound induced increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.
Industrial Applications
Beyond medicinal uses, this compound is also explored for:
- Material Science : It is utilized in developing advanced materials with specific properties such as polymers and coatings due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Based Analogues
- Compound 7a (2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone): Structural Differences: Replaces the pyrimidin-4-yloxy group with a thieno[2,3-d]pyrimidine core and substitutes piperidine with piperazine. Pharmacological Implications: The thienopyrimidine moiety may enhance DNA intercalation or kinase binding, as seen in analogous anticancer agents. The piperazine ring improves aqueous solubility but reduces CNS penetration compared to piperidine . Synthesis: Prepared via nucleophilic aromatic substitution (75% yield), similar to the target compound’s likely synthetic route .
- {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-pyridin-2-yl-thiophen-2-yl)-methanone (Patent EP 1 808 168 B1): Structural Differences: Incorporates a methanesulfonylphenyl-pyrazolopyrimidine group and a pyridinyl-thiophene substituent. Pharmacological Implications: The sulfonyl group enhances solubility and metabolic stability, while the pyridinyl-thiophene may confer selectivity for tyrosine kinase receptors .
Pyrimidine/Thiophene Hybrids
- Dimethyl (4-((4-((4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)phosphonate (9b): Structural Differences: Features a thieno[3,2-d]pyrimidine core and a phosphonate ester, unlike the target compound’s simple pyrimidine and thioether groups.
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 7a, involving nucleophilic substitution or coupling reactions under mild conditions (60–80°C, 2–6 hours) .
- Structure-Activity Relationships (SAR) :
- Pharmacokinetic Trade-offs : Piperidine-based analogs (e.g., target compound) show superior blood-brain barrier penetration versus piperazine derivatives (e.g., 7a), but lower aqueous solubility .
Biological Activity
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound that has attracted interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring (2,6-Dimethylpyrimidin-4-yl)
- A piperidine moiety
- A thioether linkage with a 4-fluorophenyl group
This unique combination of structural elements contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor and modulate receptor activities, influencing several biochemical pathways. The specific mechanisms are still under investigation but may involve:
- Enzyme inhibition : Potentially targeting enzymes involved in disease pathways.
- Receptor modulation : Interacting with specific receptors to elicit therapeutic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds derived from pyrimidine and piperidine structures. For instance:
- Compounds with similar structural motifs have shown promising activity against Staphylococcus aureus and Escherichia coli , with some exhibiting activity comparable to standard antibiotics like ampicillin .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research on related pyrimidine derivatives has indicated:
- Inhibition of cell proliferation in various cancer cell lines, including vulvar epidermal carcinoma .
Neuropharmacological Effects
Given the presence of the piperidine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for:
- Effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of synthesized pyrimidine derivatives, revealing that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.
- Anticancer Activity : In vitro studies have shown that analogs of this compound can inhibit tumor growth and induce apoptosis in cancer cells. For example, pyrimidine nucleoside analogs demonstrated significant inhibition of cell migration and invasion in cancer models .
- Pharmacological Interactions : Interaction studies indicate that this compound may affect various enzymes and receptors involved in metabolic pathways, potentially leading to therapeutic applications in drug development .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring followed by coupling with fluorophenylthio and pyrimidine moieties. Key steps include nucleophilic substitution for ether bond formation (e.g., attaching the pyrimidinyloxy group to piperidine) and thioetherification for the 4-fluorophenylthio group. Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for coupling steps), solvent selection (e.g., DMF or acetonitrile), and catalysts like triethylamine. Characterization via NMR and mass spectrometry is critical for confirming intermediate and final product structures .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
High-resolution mass spectrometry (HRMS) and 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) are essential for verifying molecular weight and connectivity. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation. Challenges arise in resolving overlapping signals for piperidine and pyrimidine protons, requiring advanced NMR techniques like COSY or NOESY .
Q. How does the fluorophenylthio group influence the compound’s physicochemical properties?
The 4-fluorophenylthio group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability. Fluorine’s electron-withdrawing effect stabilizes the thioether bond against oxidation. Computational tools like MarvinSketch or Gaussian can predict pKa (~8–9 for the piperidine nitrogen) and solubility profiles .
Q. What are the primary stability challenges during storage and handling?
The thioether moiety is susceptible to oxidative degradation under ambient conditions. Stability studies recommend storage at –20°C in inert atmospheres (argon) and avoidance of protic solvents. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are advised to identify decomposition products .
Q. Which in vitro assays are suitable for preliminary biological screening?
Cell-free enzymatic assays (e.g., kinase or protease inhibition) and cell-based viability assays (MTT or ATP-lite) are standard. Target selection should prioritize kinases or receptors where pyrimidine and piperidine scaffolds are known modulators (e.g., PI3K or dopamine receptors). Dose-response curves (IC50) and selectivity panels against related targets are critical .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can distinguish between keto-enol tautomers and confirm stereochemistry at chiral centers (e.g., piperidine ring puckering). For non-crystalline samples, dynamic NMR or computational modeling (DFT) may resolve rotational barriers or conformational equilibria .
Q. What strategies mitigate off-target effects in receptor binding studies?
Competitive radioligand binding assays (e.g., using ³H-labeled antagonists) with parallel screening against structurally related receptors (e.g., serotonin vs. dopamine receptors) improve specificity. Molecular docking (AutoDock Vina) guided by mutagenesis data can identify critical binding residues, enabling structure-activity relationship (SAR) adjustments .
Q. How do solvent effects and counterion choice impact crystallization for X-ray studies?
High dielectric solvents (e.g., DMSO/water mixtures) promote crystal nucleation. Counterions like trifluoroacetate or chloride influence lattice packing; screening via the "hanging drop" vapor diffusion method is recommended. For twinned crystals, SHELXD or twin refinement in OLEX2 may be necessary .
Q. What computational methods predict metabolic liabilities of the pyrimidine and thioether groups?
CYP450 metabolism can be modeled with StarDrop or MetaSite, identifying vulnerable sites (e.g., sulfur oxidation or pyrimidine ring hydroxylation). In silico toxicity predictors (e.g., Derek Nexus) assess mutagenicity risks from potential metabolites like sulfoxides or fluorophenol derivatives .
Q. How can structural analogs address discrepancies in bioactivity across cell lines?
Synthesize analogs with variations in pyrimidine methylation (e.g., 2,4-dimethyl vs. 2,6-dimethyl) or piperidine substitution (e.g., morpholine replacement). Parallel testing in isogenic cell lines (e.g., wild-type vs. ABCB1-overexpressing) clarifies transport-mediated resistance mechanisms. Data normalization to internal controls (e.g., housekeeping genes) minimizes batch effects .
Methodological Notes
-
Contradiction Management : Conflicting bioactivity data may arise from assay conditions (e.g., serum-free vs. serum-containing media). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
-
Data Tables :
Parameter Method/Result Reference LogP (predicted) 3.4 (MarvinSketch) Crystal System Monoclinic, space group P2₁/c CYP3A4 Inhibition IC50 = 12 µM (luciferase assay)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
